Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate
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Overview
Description
Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research .
Preparation Methods
The synthesis of Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents. Industrial production methods may involve solvent- and catalyst-free synthesis under specific conditions to optimize yield and purity .
Chemical Reactions Analysis
Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as the substitution of hydrogen atoms with bromine or iodine, are common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 2-({7-methylimidazo[1,2-a]pyridin-2-yl}formamido)acetate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2-Methylimidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide: Belongs to the class of imidazopyridines and is used in pharmaceutical research.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[(7-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-4-15-7-9(14-10(15)5-8)12(17)13-6-11(16)18-2/h3-5,7H,6H2,1-2H3,(H,13,17) |
InChI Key |
MLPXJLBVTQOPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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